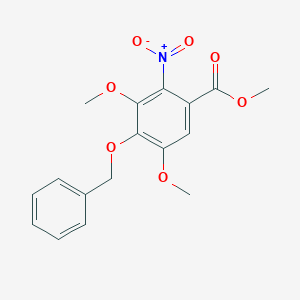
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes methoxy, nitro, and phenylmethoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a dimethoxybenzoate derivative, followed by the introduction of a phenylmethoxy group through a substitution reaction. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoate derivatives.
Scientific Research Applications
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with an additional methoxy group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the phenylmethoxy group.
Uniqueness
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H17NO7 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17NO7/c1-22-13-9-12(17(19)24-3)14(18(20)21)16(23-2)15(13)25-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
DDQWDGYFJGEHIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















